2,6-Dibromo-4-methylanisole

Catalog No.
S1893407
CAS No.
51699-89-9
M.F
C8H8Br2O
M. Wt
279.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dibromo-4-methylanisole

CAS Number

51699-89-9

Product Name

2,6-Dibromo-4-methylanisole

IUPAC Name

1,3-dibromo-2-methoxy-5-methylbenzene

Molecular Formula

C8H8Br2O

Molecular Weight

279.96 g/mol

InChI

InChI=1S/C8H8Br2O/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3

InChI Key

IHOLQYYMMKYVLH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)Br)OC)Br

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC)Br

It’s worth noting that the applications of a chemical compound in scientific research often depend on its chemical properties, such as reactivity, stability, and functional groups present. These properties can make it useful in various fields like organic synthesis, medicinal chemistry, material science, etc.

    2-Bromo-4-methylanisole

    : This compound may be used in the synthesis of:

    4-Methylanisole

    : This compound was used to prepare 5-methoxy-1,8-dimethyltetralin. It was also used as the solubilizate molecule to study the site of incorporation of solubilizates in sodium dodecyl sulfate (SDS) micellar systems.

2,6-Dibromo-4-methylanisole is an organic compound with the molecular formula C8_8H8_8Br2_2O and a molecular weight of 279.959 g/mol. It is classified under various identifiers, including CAS number 51699-89-9 and EC number 257-352-5. The compound features a methoxy group (-OCH3_3) attached to a benzene ring that is further substituted with two bromine atoms at the 2 and 6 positions and a methyl group at the 4 position. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of research and application .

Due to its functional groups. Notable reactions include:

  • Debromination: This reaction involves the removal of bromine atoms, which can lead to the formation of less halogenated derivatives.
  • Suzuki Coupling Reaction: It can undergo Suzuki coupling with boron-containing reagents, facilitating the construction of more complex organic molecules .
  • Electrophilic Aromatic Substitution: The presence of bromine and methoxy groups allows for electrophilic substitution reactions at the aromatic ring, potentially leading to further functionalization .

The biological activity of 2,6-dibromo-4-methylanisole has been explored in various studies. It exhibits antifungal properties, making it potentially useful in agricultural applications as a pesticide or fungicide. Additionally, some derivatives of dibromo compounds have shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways .

The synthesis of 2,6-dibromo-4-methylanisole can be achieved through several methods:

  • Bromination: Starting from 4-methylanisole, bromination can occur using bromine or brominating agents under controlled conditions to introduce bromine atoms at the 2 and 6 positions.
  • Friedel-Crafts Reaction: This method involves the alkylation of anisole derivatives followed by bromination.
  • Suzuki Coupling: Utilizing boronic acids and palladium catalysts can facilitate the synthesis of this compound from simpler precursors .

2,6-Dibromo-4-methylanisole finds applications in various fields:

  • Agriculture: Its antifungal properties make it suitable for use as a pesticide.
  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Chemical Research: Utilized in synthetic organic chemistry for constructing complex molecules through coupling reactions .

Research into the interactions of 2,6-dibromo-4-methylanisole with other compounds has revealed its potential synergistic effects when combined with certain fungicides or herbicides. These studies focus on understanding how this compound can enhance or inhibit biological activities when interacting with other chemical entities .

Several compounds share structural similarities with 2,6-dibromo-4-methylanisole. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
4-MethylphenolC7_7H8_8OLacks bromine substituents; used as an antiseptic
2-Bromo-4-methylphenolC7_7H8_8BrOContains one bromine; used in organic synthesis
3-Bromo-4-methylanisoleC8_8H9_9BrOBromine at a different position; different reactivity
2,4-DichloroanilineC6_6H5_5Cl2_2NContains chlorine instead of bromine; used in dyes

Uniqueness: The unique combination of two bromine atoms and a methoxy group distinguishes 2,6-dibromo-4-methylanisole from its analogs. Its specific reactivity patterns and biological activities are also noteworthy compared to similar compounds .

This comprehensive overview highlights the significance and versatility of 2,6-dibromo-4-methylanisole within chemical research and its potential applications across various industries.

XLogP3

3.6

Other CAS

51699-89-9

Wikipedia

2,6-Dibromo-4-methylanisole

Dates

Modify: 2023-08-16

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